molecular formula C12H6Cl4O B12691167 (1,1'-Biphenyl)-3-ol, 3',4,4',6-tetrachloro- CAS No. 51026-02-9

(1,1'-Biphenyl)-3-ol, 3',4,4',6-tetrachloro-

Cat. No.: B12691167
CAS No.: 51026-02-9
M. Wt: 308.0 g/mol
InChI Key: WREYPJMQIYUDMO-UHFFFAOYSA-N
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Description

(1,1’-Biphenyl)-3-ol, 3’,4,4’,6-tetrachloro- is a chlorinated biphenyl derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-3-ol, 3’,4,4’,6-tetrachloro- typically involves the chlorination of biphenyl compounds. The process may include:

    Starting Material: Biphenyl or a biphenyl derivative.

    Chlorination: Using chlorine gas or other chlorinating agents under controlled conditions.

    Hydroxylation: Introducing the hydroxyl group (-OH) at the desired position, often through a reaction with a hydroxylating agent.

Industrial Production Methods

Industrial production methods may involve large-scale chlorination and hydroxylation processes, utilizing reactors and continuous flow systems to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized products.

    Reduction: Reduction reactions can remove chlorine atoms or reduce the hydroxyl group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution may produce various biphenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst or catalyst precursor in organic reactions.

    Material Science: Incorporated into polymers or other materials for enhanced properties.

Biology

    Biochemical Studies: Investigated for its interactions with biological molecules and potential effects on cellular processes.

Medicine

    Pharmacology: Explored for potential therapeutic applications, including anti-inflammatory or anticancer properties.

Industry

    Manufacturing: Utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which (1,1’-Biphenyl)-3-ol, 3’,4,4’,6-tetrachloro- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Polychlorinated Biphenyls (PCBs): Similar in structure but may have different chlorine substitution patterns.

    Biphenyl Derivatives: Compounds with various functional groups attached to the biphenyl core.

Uniqueness

(1,1’-Biphenyl)-3-ol, 3’,4,4’,6-tetrachloro- is unique due to its specific pattern of chlorination and the presence of a hydroxyl group, which may confer distinct chemical and biological properties.

Properties

CAS No.

51026-02-9

Molecular Formula

C12H6Cl4O

Molecular Weight

308.0 g/mol

IUPAC Name

2,4-dichloro-5-(3,4-dichlorophenyl)phenol

InChI

InChI=1S/C12H6Cl4O/c13-8-2-1-6(3-10(8)15)7-4-12(17)11(16)5-9(7)14/h1-5,17H

InChI Key

WREYPJMQIYUDMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2Cl)Cl)O)Cl)Cl

Origin of Product

United States

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